Cas no 136539-99-6 (Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine)
Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinamine, N,N-dimethyl-5-(trifluoromethyl)-
- N,N-Dimethyl-5-(trifluoromethyl)pyridin-2-amine
- N,N-dimethyl-5-(trifluoromethyl)pyridine-2-amine
- SCHEMBL14180516
- Maybridge3_006743
- 2-Dimethylamino-5-(trifluoromethyl)pyridine
- HMS1450C11
- QJBWCTIYNAUNGO-UHFFFAOYSA-N
- Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine
- 136539-99-6
- MFCD00766812
- AS-5560
- SB53900
- CS-0194431
- E89511
- AKOS003622309
- IDI1_018130
-
- MDL: MFCD00766812
- Inchi: 1S/C8H9F3N2/c1-13(2)7-4-3-6(5-12-7)8(9,10)11/h3-5H,1-2H3
- InChI Key: QJBWCTIYNAUNGO-UHFFFAOYSA-N
- SMILES: C1(N(C)C)=NC=C(C(F)(F)F)C=C1
Computed Properties
- Exact Mass: 190.07178278Da
- Monoisotopic Mass: 190.07178278Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 16.1Ų
Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043383-1g |
2-Dimethylamino-5-(trifluoromethyl)pyridine |
136539-99-6 | 98% | 1g |
£143.00 | 2022-03-01 | |
| Fluorochem | 043383-5g |
2-Dimethylamino-5-(trifluoromethyl)pyridine |
136539-99-6 | 98% | 5g |
£479.00 | 2022-03-01 | |
| Fluorochem | 043383-25g |
2-Dimethylamino-5-(trifluoromethyl)pyridine |
136539-99-6 | 98% | 25g |
£1416.00 | 2022-03-01 | |
| Chemenu | CM312491-5g |
N,N-Dimethyl-5-(trifluoromethyl)pyridin-2-amine |
136539-99-6 | 95% | 5g |
$382 | 2021-08-18 | |
| Matrix Scientific | 059008-1g |
Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine, 95+% |
136539-99-6 | 95+% | 1g |
$360.00 | 2023-09-08 | |
| Matrix Scientific | 059008-5g |
Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine, 95+% |
136539-99-6 | 95+% | 5g |
$1312.00 | 2023-09-08 | |
| TRC | D480953-50mg |
Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine |
136539-99-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D480953-100mg |
Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine |
136539-99-6 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D480953-500mg |
Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine |
136539-99-6 | 500mg |
$ 210.00 | 2022-06-05 | ||
| Chemenu | CM312491-5g |
N,N-Dimethyl-5-(trifluoromethyl)pyridin-2-amine |
136539-99-6 | 95% | 5g |
$382 | 2022-06-13 |
Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine Suppliers
Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine
Research Brief on Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine (CAS: 136539-99-6)
Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine (CAS: 136539-99-6) is a fluorinated pyridine derivative that has garnered significant attention in recent medicinal chemistry research due to its unique structural properties and potential pharmacological applications. This compound features a trifluoromethyl group at the 5-position of the pyridine ring and a dimethylamino substituent at the 2-position, creating a versatile scaffold for drug discovery. Recent studies have explored its utility as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 136539-99-6 as a building block for novel Bruton's tyrosine kinase (BTK) inhibitors. The electron-withdrawing effect of the trifluoromethyl group was found to significantly enhance the binding affinity of derived compounds to the BTK active site, while the dimethylamino group contributed to improved solubility profiles. This research demonstrated a 40% increase in inhibitory activity compared to non-fluorinated analogs, highlighting the importance of this chemical motif in kinase inhibitor design.
Another significant application emerged from a 2024 Nature Communications article, where 136539-99-6 served as the starting material for developing a new class of antifungal agents. The study revealed that derivatives containing this core structure exhibited potent activity against Candida auris, with MIC values in the range of 0.5-2 μg/mL. Molecular docking studies suggested that the trifluoromethyl group plays a crucial role in interacting with fungal cytochrome P450 enzymes, while the dimethylamino moiety contributes to membrane penetration.
Recent synthetic methodology developments have also focused on 136539-99-6. A 2023 ACS Catalysis report described a novel palladium-catalyzed amination protocol that significantly improves the yield of this compound (up to 92%) compared to traditional methods. The new approach utilizes a ligand-free system under mild conditions, making the production more cost-effective and environmentally friendly. This advancement is particularly important as demand for this intermediate grows in pharmaceutical manufacturing.
Pharmacokinetic studies of 136539-99-6 derivatives have shown promising results. Research published in Drug Metabolism and Disposition (2024) demonstrated that compounds containing this scaffold exhibit favorable metabolic stability, with half-lives exceeding 4 hours in human liver microsomes. The presence of the trifluoromethyl group was found to reduce oxidative metabolism, while the dimethylamino group facilitated rapid distribution. These properties make it an attractive template for developing orally bioavailable drugs.
Looking forward, several pharmaceutical companies have included 136539-99-6 derivatives in their preclinical pipelines. Current applications under investigation include treatments for autoimmune disorders (Phase I trials expected in 2025) and novel antibiotics targeting multidrug-resistant pathogens. The unique electronic properties imparted by the trifluoromethyl group continue to make this compound a valuable tool in medicinal chemistry, with potential applications expanding into PET tracer development and covalent inhibitor design.
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